

Mocravimod in Acute Myeloid Leukemia: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Mocravimod

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An objective analysis of clinical trial data for **Mocravimod** versus placebo in adult patients with Acute Myeloid Leukemia (AML) undergoing allogeneic hematopoietic cell transplantation (allo-HCT).

This guide provides a comprehensive overview of the clinical development of **Mocravimod**, a sphingosine-1-phosphate (S1P) receptor modulator, as an adjunctive and maintenance therapy for AML patients post-allo-HCT. We present available clinical data, detail experimental protocols of the pivotal MO-TRANS Phase 2b/3 trial, and visualize key biological and procedural pathways.

Executive Summary

Mocravimod is an investigational oral therapy being evaluated for its potential to improve outcomes for AML patients undergoing allo-HCT. Its mechanism of action, centered on modulating the S1P receptor, aims to reduce the risk of relapse and graft-versus-host disease (GvHD), a major complication of transplantation. While the definitive Phase 2b/3 MO-TRANS trial is ongoing with topline data anticipated in 2025, a post-hoc analysis of an earlier Phase 1b/2a study suggests a potential survival benefit for AML patients treated with **Mocravimod**.

Clinical Data: Mocravimod vs. Control in AML Patients (Post-Hoc Analysis of Phase 1b/2a Study)

A post-hoc analysis of the CKRP203A2105 study provided preliminary insights into the efficacy of **Mocravimod** in a small cohort of AML patients who underwent allo-HCT. The following tables summarize the key findings from this analysis, comparing patients who received **Mocravimod** as an adjunct therapy to a control group receiving standard of care at the same institution.

Table 1: Patient Baseline Characteristics[1]

Characteristic	Mocravimod (n=7)	Control (n=9)
Median Age (years)	51	46
Sex (Male)	5 (71.4%)	3 (33.3%)
Pre-allo-HCT Remission Status (Complete Remission)	4 (57.1%)	4 (44.4%)

Table 2: Overall Survival Outcomes[1][2]

Outcome	Mocravimod (n=7)	Control (n=9)
Number of Deaths	2	6
Cause of Death	1 relapse, 1 non-relapse	Disease progression (most patients)
Probability of Increased Overall Survival (Bayesian analysis)	93%	-

Experimental Protocols: The MO-TRANS Phase 2b/3 Trial (NCT05429632)

The ongoing MO-TRANS study is a pivotal, randomized, double-blind, placebo-controlled, multi-center Phase 2b/3 trial designed to definitively assess the efficacy and safety of **Mocravimod** in adult AML patients undergoing allo-HCT.[3][4]

Study Objectives:

- Primary Endpoint: Relapse-Free Survival (RFS)
- Secondary Endpoint: Overall Survival (OS)

Treatment Arms:

Patients are randomized in a 1:1:1 ratio to one of the following oral treatment arms for 12 months:

- **Mocravimod** 3 mg once daily
- **Mocravimod** 1 mg once daily
- Placebo once daily

Key Inclusion Criteria:

- Adults (18-75 years) with a diagnosis of AML.
- Undergoing first allogeneic HCT.
- High or intermediate-risk AML in first complete remission (CR1), or any-risk AML in second complete remission (CR2).
- Planned allo-HCT from a matched related or unrelated donor, or a haploidentical donor.
- Planned use of a calcineurin inhibitor-based GvHD prophylaxis.

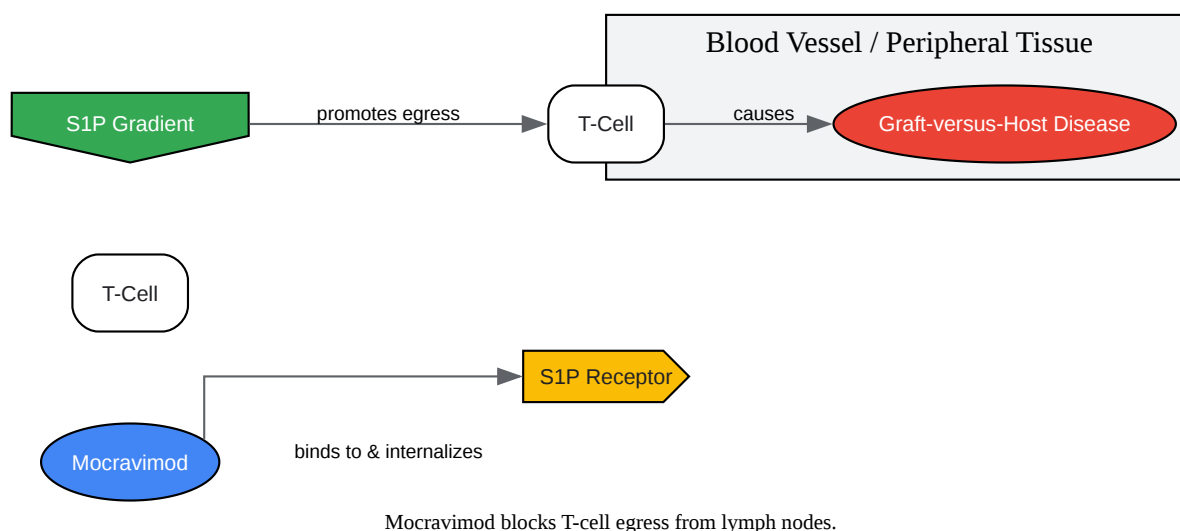
Key Exclusion Criteria:

- Use of certain immunosuppressive drugs for GvHD prophylaxis, such as anti-thymocyte globulin (ATG) or post-transplant cyclophosphamide.
- Diagnosis of macular edema at screening.
- Significant cardiac, pulmonary, hepatic, or renal dysfunction.

Signaling Pathway and Experimental Workflow

Mocravimod's Mechanism of Action:

Mocravimod is a modulator of the sphingosine-1-phosphate (S1P) receptor. By binding to S1P receptors on lymphocytes, **Mocravimod** is thought to prevent their egress from lymph nodes. This sequestration of T-cells in the lymphoid organs is hypothesized to reduce the incidence and severity of GvHD, while preserving the beneficial graft-versus-leukemia (GvL) effect, where donor immune cells attack residual leukemia cells.

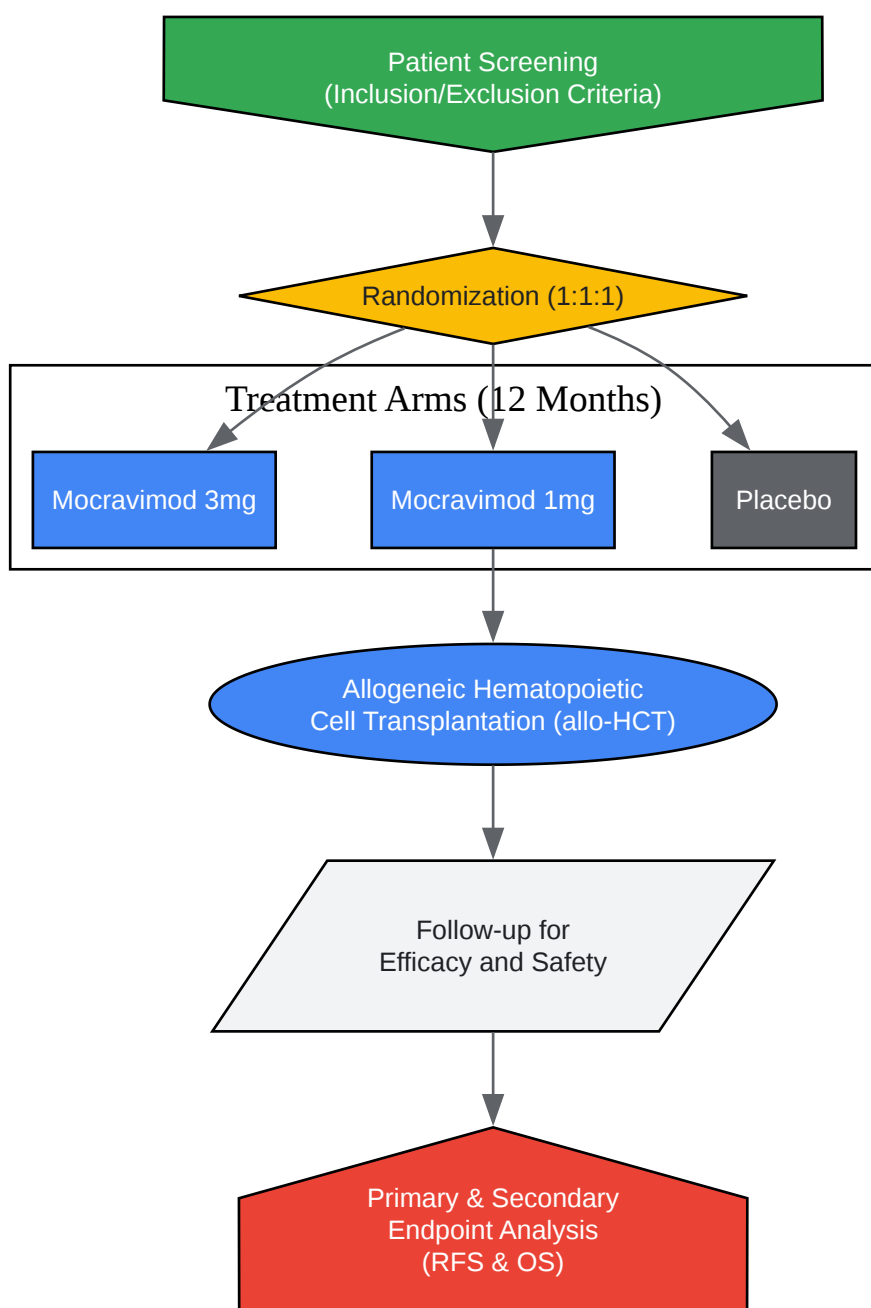


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Caption: **Mocravimod's** mechanism of action on the S1P receptor.

MO-TRANS Trial Experimental Workflow:

The following diagram illustrates the key stages of the MO-TRANS clinical trial for a participating AML patient.



High-level workflow of the MO-TRANS clinical trial.

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Caption: MO-TRANS (NCT05429632) clinical trial workflow.

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References

- 1. P1282: MOCRATIVIMOD IMPROVES OVERALL SURVIVAL IN AML PATIENTS UNDERGOING ALLOGENEIC HEMATOPOIETIC CELL TRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. priothera.com [priothera.com]
- 3. targetedonc.com [targetedonc.com]
- 4. priothera.com [priothera.com]
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